

7-Methoxy-1H-pyrrolo[2,3-c]pyridine basic properties

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Compound of Interest

Compound Name: 7-Methoxy-1H-pyrrolo[2,3-c]pyridine

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An In-depth Technical Guide to the Basic Properties of **7-Methoxy-1H-pyrrolo[2,3-c]pyridine**

Authored by a Senior Application Scientist

Foreword: The 7-azaindole scaffold, and its derivatives such as **7-Methoxy-1H-pyrrolo[2,3-c]pyridine**, represent a cornerstone in modern medicinal chemistry. As a bioisostere of indole, this heterocyclic system offers a unique combination of hydrogen bonding capabilities and electronic properties that are highly sought after in the design of targeted therapeutics. This guide provides an in-depth exploration of the core basic properties of **7-Methoxy-1H-pyrrolo[2,3-c]pyridine**, moving beyond a simple data sheet to explain the underlying chemical principles and provide actionable experimental protocols for its characterization. The insights herein are intended to empower researchers, scientists, and drug development professionals to fully leverage the potential of this versatile scaffold.

Molecular Structure and Core Physicochemical Profile

7-Methoxy-1H-pyrrolo[2,3-c]pyridine is a bicyclic heteroaromatic compound. Its structure consists of a pyridine ring fused to a pyrrole ring, with a methoxy group substituted at the 7-position. This arrangement creates a molecule with distinct regions of electron density and reactivity, which are fundamental to its chemical behavior.

The fused ring system is characterized by the presence of two nitrogen atoms with different electronic environments: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-6). This distinction is critical for understanding the molecule's basicity, as will be discussed in detail. The methoxy group at position 7 acts as an electron-donating group, influencing the overall electron distribution within the aromatic system.

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	160590-40-9	[1] [2]
Molecular Formula	C ₈ H ₈ N ₂ O	[1] [2]
Molecular Weight	148.16 g/mol	[1] [2]
Appearance	White to off-white solid	
Melting Point	110-114 °C	[1]
Boiling Point	~304 °C	[1]
Predicted pKa	13.22 ± 0.40 (Pyrrole N-H)	[3]

Note: The predicted pKa likely refers to the acidity of the N-H proton on the pyrrole ring, not the basicity of the pyridine nitrogen.

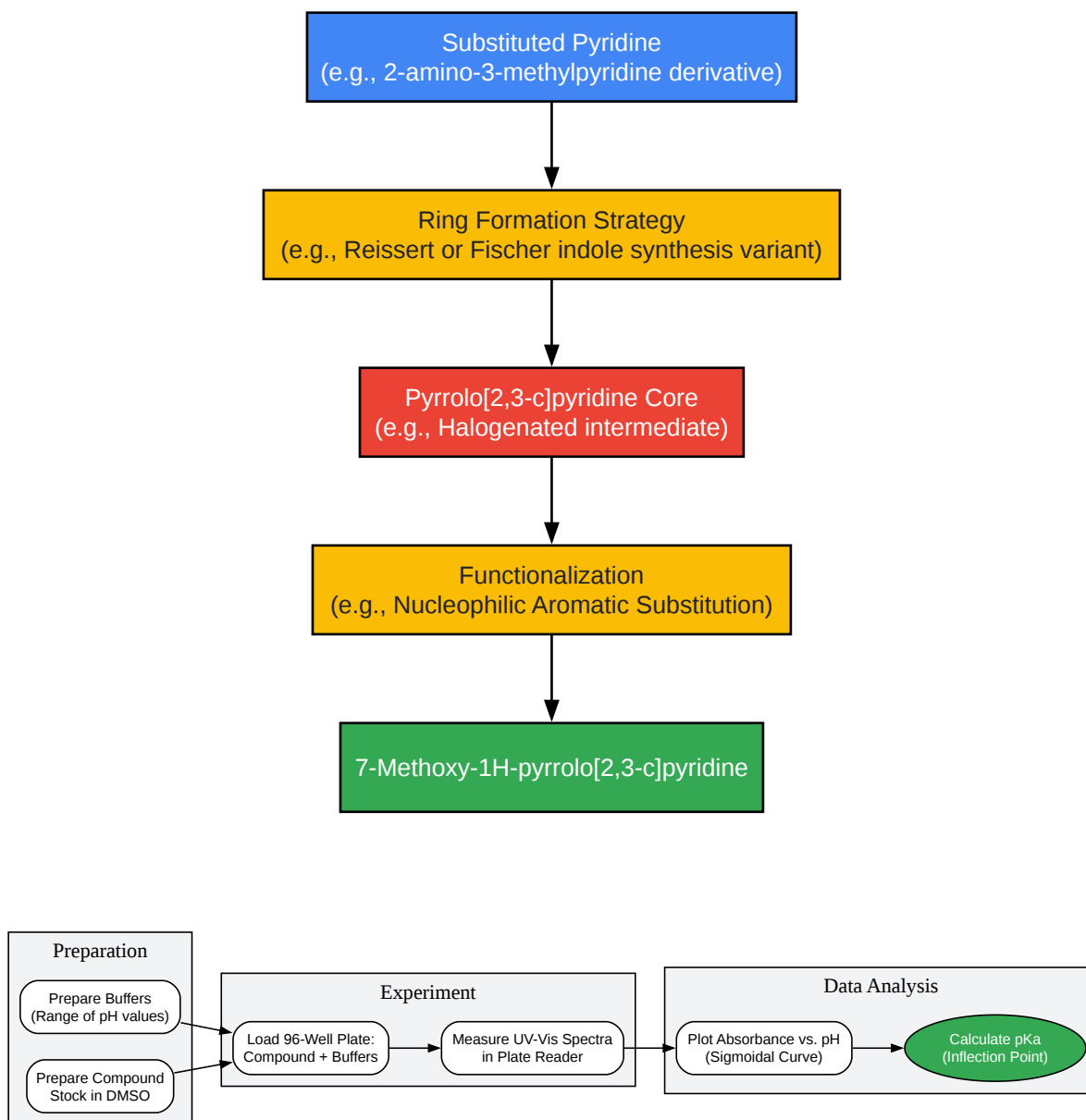
The Duality of Nitrogen: Unpacking the Basicity of the Scaffold

A common point of confusion for those new to this scaffold is identifying the center of basicity. The key lies in the localization of the nitrogen lone pairs.

- **The Pyrrole Nitrogen (N-1):** The lone pair of electrons on the N-1 nitrogen is integral to the aromaticity of the five-membered pyrrole ring. These electrons are delocalized within the π -system and are therefore not readily available to accept a proton. Protonation at this site would disrupt the aromaticity, which is energetically unfavorable. The N-H group is, in fact, weakly acidic, with a pKa analogous to that of indole.

- The Pyridine Nitrogen (N-6): In contrast, the lone pair on the N-6 nitrogen resides in an sp^2 hybrid orbital in the plane of the ring. It is not part of the aromatic π -system. Consequently, this lone pair is available for protonation, making the N-6 atom the primary basic center of the molecule.

The basicity of 7-azaindoles is a well-studied phenomenon. The parent compound, 7-azaindole, has a pK_a of 4.59.^[4] The introduction of the methoxy group at the C-7 position is expected to modulate this basicity. As an electron-donating group, the methoxy substituent increases the electron density on the pyridine ring, which should, in turn, increase the basicity of the N-6 nitrogen, making it a stronger base than the unsubstituted parent compound.



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